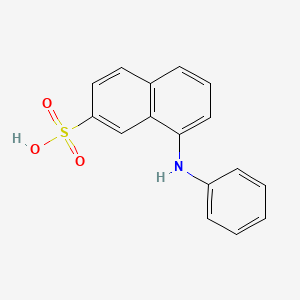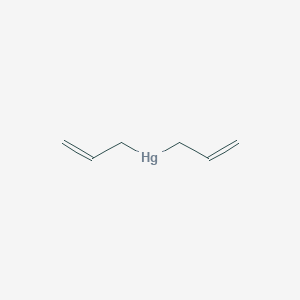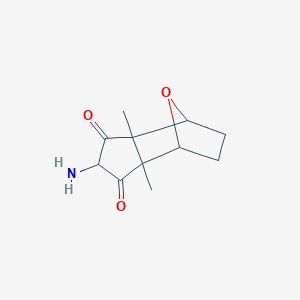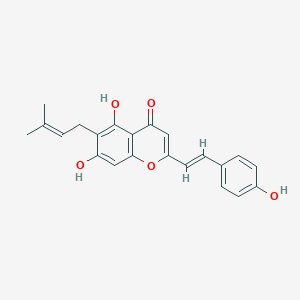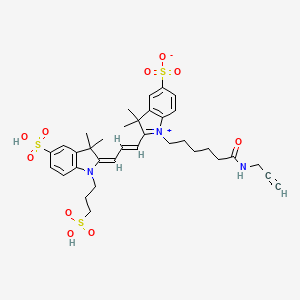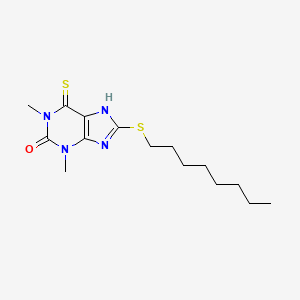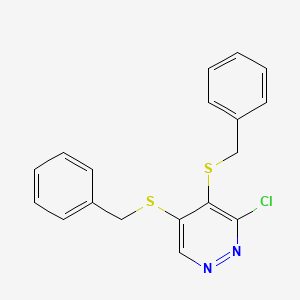
4,5-Bis(benzylsulfanyl)-3-chloropyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(benzylsulfanyl)-3-chloropyridazine is a heterocyclic compound that features a pyridazine ring substituted with benzylsulfanyl groups at positions 4 and 5, and a chlorine atom at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(benzylsulfanyl)-3-chloropyridazine typically involves the reaction of 3-chloropyridazine with benzyl mercaptan in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete substitution at the desired positions. The general reaction scheme is as follows:
3-chloropyridazine+2benzyl mercaptan→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Bis(benzylsulfanyl)-3-chloropyridazine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzylsulfanyl groups.
Substitution: The chlorine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified benzylsulfanyl groups.
Substitution: Various substituted pyridazine derivatives.
Applications De Recherche Scientifique
4,5-Bis(benzylsulfanyl)-3-chloropyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4,5-Bis(benzylsulfanyl)-3-chloropyridazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylsulfanyl groups and the chlorine atom play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4,5-Bis(benzylsulfanyl)-3(2H)-pyridazinone
- 4,5-Bis(benzylsulfanyl)phthalonitrile
Comparison: 4,5-Bis(benzylsulfanyl)-3-chloropyridazine is unique due to the presence of the chlorine atom at position 3, which can be a site for further functionalization. This makes it more versatile compared to similar compounds that lack this reactive site. Additionally, the combination of benzylsulfanyl groups and the pyridazine ring provides a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
5273-29-0 |
|---|---|
Formule moléculaire |
C18H15ClN2S2 |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
4,5-bis(benzylsulfanyl)-3-chloropyridazine |
InChI |
InChI=1S/C18H15ClN2S2/c19-18-17(23-13-15-9-5-2-6-10-15)16(11-20-21-18)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
Clé InChI |
QDHXRHUGDGBXDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


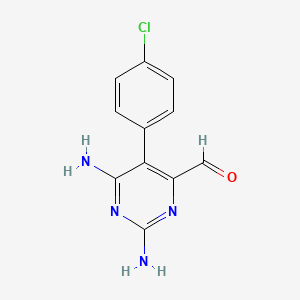

![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
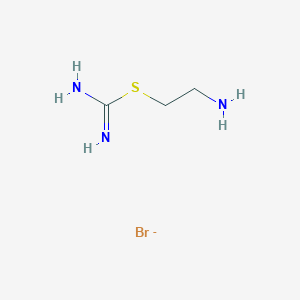
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)

